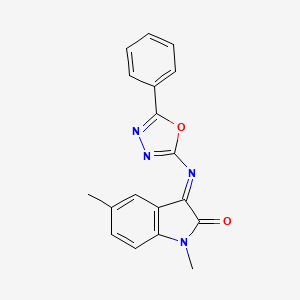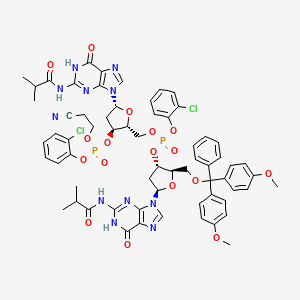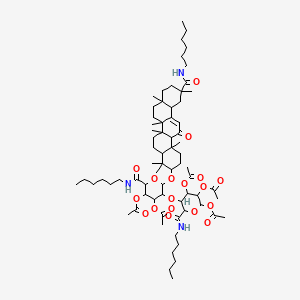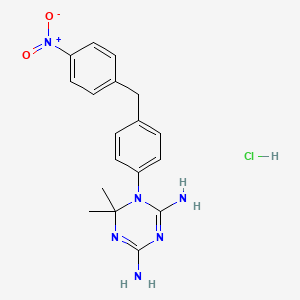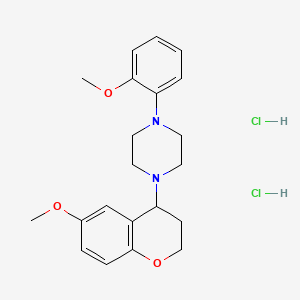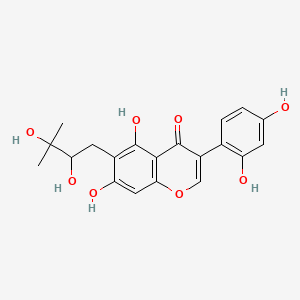
4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, is likely to exhibit significant biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of side chains: The 2,3-dihydroxy-3-methylbutyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for higher yields and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant properties: Due to its multiple hydroxyl groups, the compound can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Medicine
Anti-inflammatory effects: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation.
Anticancer potential: Research may explore its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Cosmetics: The compound’s antioxidant properties can be utilized in cosmetic formulations to protect skin from oxidative stress.
Food additives: It may be used as a natural preservative due to its ability to inhibit oxidation.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: By donating hydrogen atoms or electrons, it neutralizes free radicals.
Enzyme inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.
Signal transduction pathways: The compound can modulate pathways like NF-κB, which play a role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
The unique combination of hydroxyl groups and side chains in “4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” may confer distinct biological activities and therapeutic potential compared to other flavonoids.
Propriétés
Numéro CAS |
91681-63-9 |
|---|---|
Formule moléculaire |
C20H20O8 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-20(2,27)16(24)6-11-14(23)7-15-17(18(11)25)19(26)12(8-28-15)10-4-3-9(21)5-13(10)22/h3-5,7-8,16,21-25,27H,6H2,1-2H3 |
Clé InChI |
NRMWLDDPZIYFLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



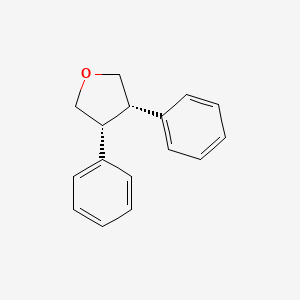
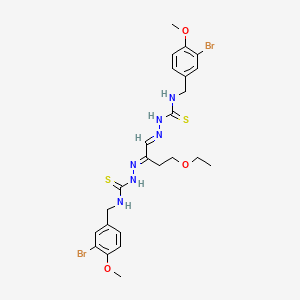
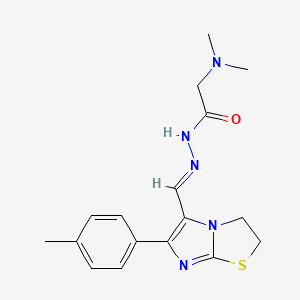
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)

